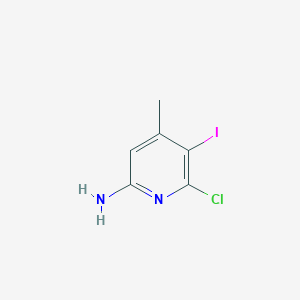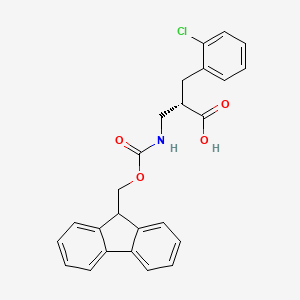
Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the 2-chlorobenzyl group adds to its unique chemical properties, making it a valuable compound in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the 2-chlorobenzyl group. The process generally includes:
Protection of the Amino Group: The amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the protected amino acid reacts with 2-chlorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various research and industrial applications.
化学反应分析
Types of Reactions
Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Potassium carbonate in acetonitrile is often used for nucleophilic substitution reactions involving the 2-chlorobenzyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Functionalized Derivatives: Substitution reactions can lead to various functionalized derivatives, depending on the nucleophile used.
科学研究应用
Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2-chlorobenzyl group can be further functionalized to introduce specific chemical functionalities into the peptide chain, allowing for the study of various biological processes and the development of new therapeutic agents.
相似化合物的比较
Similar Compounds
Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
Fmoc-(s)-3-amino-2-(2-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 2-chlorobenzyl group in Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid provides unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for introducing specific functionalities into peptide chains, enhancing its utility in various research and industrial applications.
属性
分子式 |
C25H22ClNO4 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
(2S)-2-[(2-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI 键 |
FVEADEHWLHODKZ-KRWDZBQOSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)
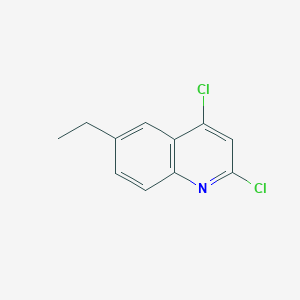
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)

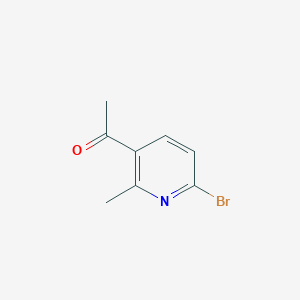
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)
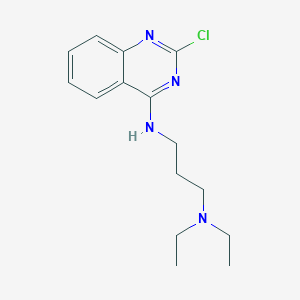
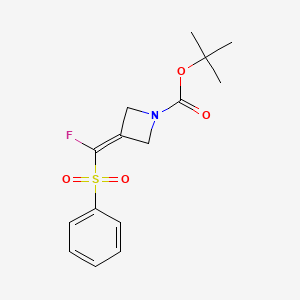
![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)
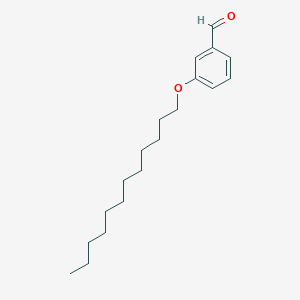
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)
